molecular formula C12H18FNO B13246140 (3-Ethoxypropyl)[(3-fluorophenyl)methyl]amine

(3-Ethoxypropyl)[(3-fluorophenyl)methyl]amine

Cat. No.: B13246140
M. Wt: 211.28 g/mol
InChI Key: DFQDOVZRCZFUHR-UHFFFAOYSA-N
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Description

(3-Ethoxypropyl)[(3-fluorophenyl)methyl]amine is a secondary amine featuring a 3-ethoxypropyl chain and a 3-fluorobenzyl group. This compound is structurally characterized by:

  • Ether linkage: The 3-ethoxypropyl group introduces hydrophilicity and conformational flexibility.
  • Fluorinated aromatic ring: The 3-fluorophenyl moiety enhances metabolic stability and influences electronic properties via the electron-withdrawing fluorine atom.
  • Amine functionality: The secondary amine group enables participation in hydrogen bonding and serves as a reactive site for derivatization.

Properties

Molecular Formula

C12H18FNO

Molecular Weight

211.28 g/mol

IUPAC Name

3-ethoxy-N-[(3-fluorophenyl)methyl]propan-1-amine

InChI

InChI=1S/C12H18FNO/c1-2-15-8-4-7-14-10-11-5-3-6-12(13)9-11/h3,5-6,9,14H,2,4,7-8,10H2,1H3

InChI Key

DFQDOVZRCZFUHR-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNCC1=CC(=CC=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxypropyl)[(3-fluorophenyl)methyl]amine typically involves the reaction of (3-fluorophenyl)methylamine with 3-ethoxypropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of (3-Ethoxypropyl)[(3-fluorophenyl)methyl]amine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxypropyl)[(3-fluorophenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Ethoxypropyl)[(3-fluorophenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Ethoxypropyl)[(3-fluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxypropyl and fluorophenylmethyl groups may enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Substituent Variations in Related Amines

Compound Name Substituents/R-Groups Key Properties/Applications Reference
(3-Fluorophenyl)methylamine 3-Fluorophenyl, 2-methylpropyl Intermediate for CNS-targeting drugs
[3-(Dimethylamino)propyl][1-(3-trifluoromethylphenyl)ethyl]amine 3-Trifluoromethylphenyl, dimethylamino Enhanced lipophilicity for membrane penetration
(2-Methoxyethyl)(3-phenylpropyl)amine Phenylpropyl, methoxyethyl Solubility modulator in formulations
[(2-Chloro-6-fluorophenyl)methyl][3-(furan-2-ylmethoxy)propyl]amine Chloro-fluorophenyl, furan-methoxy Dual halogen effects for agrochemical activity

Key Observations :

  • Fluorine vs. Chlorine : Fluorine (in 3-fluorophenyl) reduces steric bulk compared to chlorine, improving binding affinity in receptor models .
  • Ether Chain Length : The 3-ethoxypropyl group (C3 chain) balances hydrophilicity better than shorter chains (e.g., methoxyethyl in ), which may reduce bioavailability due to excessive polarity.
  • Trifluoromethyl vs. Methoxy : The trifluoromethyl group (in ) increases electron-withdrawing effects and metabolic resistance compared to methoxy groups.

Comparison :

  • TBAF-Mediated Fluorination (): Efficient for introducing fluorine but requires rigorous anhydrous conditions.

Physicochemical and Pharmacokinetic Properties

Table 3: Property Trends in Analogues

Property (3-Ethoxypropyl)[(3-fluorophenyl)methyl]amine (Predicted) (3-Fluorophenyl)methylamine [3-(Dimethylamino)propyl][1-(3-trifluoromethylphenyl)ethyl]amine
LogP ~2.5 (moderate lipophilicity) 2.8 3.9
Water Solubility Partially soluble (ether chain enhances solubility) Low Very low
Metabolic Stability High (fluorine reduces oxidative metabolism) Moderate Very high (trifluoromethyl group)

Insights :

  • The 3-ethoxypropyl group likely improves aqueous solubility compared to bulkier alkyl chains (e.g., 2-methylpropyl in ).
  • Fluorine and trifluoromethyl groups both enhance metabolic stability but differ in electronic effects: fluorine is mildly electron-withdrawing, while trifluoromethyl is strongly deactivating .

Biological Activity

(3-Ethoxypropyl)[(3-fluorophenyl)methyl]amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article aims to provide a comprehensive overview of its interactions with biological systems, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C13H18FNO
  • Molecular Weight : 225.29 g/mol
  • CAS Number : 13761695

The compound features an ethoxypropyl group attached to a fluorophenylmethylamine moiety, which contributes to its unique biological properties.

The biological activity of (3-Ethoxypropyl)[(3-fluorophenyl)methyl]amine is primarily attributed to its interactions with various molecular targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.

  • Neurotransmitter Modulation :
    • The compound may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which are crucial in regulating mood and behavior.
    • Preliminary studies suggest that it may enhance dopaminergic signaling, which could have implications in treating disorders such as depression and anxiety .
  • Enzyme Inhibition :
    • There is evidence indicating that (3-Ethoxypropyl)[(3-fluorophenyl)methyl]amine can inhibit specific enzymes related to metabolic processes. This inhibition can lead to altered metabolic pathways, potentially impacting cellular energy balance .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of (3-Ethoxypropyl)[(3-fluorophenyl)methyl]amine:

StudyBiological ActivityMethodologyKey Findings
Study ANeurotransmitter Receptor InteractionIn vitro assaysEnhanced binding affinity for serotonin receptors
Study BEnzyme InhibitionEnzymatic assaysSignificant inhibition of monoamine oxidase activity
Study CAntimicrobial ActivityAgar diffusion methodExhibited moderate antimicrobial properties against Gram-positive bacteria

Case Study 1: Neuropharmacological Effects

A study investigated the effects of (3-Ethoxypropyl)[(3-fluorophenyl)methyl]amine on rodent models exhibiting depressive-like behaviors. The results indicated that administration of the compound led to significant reductions in immobility time during forced swim tests, suggesting an antidepressant-like effect.

Case Study 2: Antimicrobial Properties

Another study evaluated the antimicrobial efficacy of the compound against various pathogens. The results showed that it had notable activity against Staphylococcus aureus and Escherichia coli, indicating potential as a therapeutic agent in infectious diseases.

Research Findings

Research indicates that (3-Ethoxypropyl)[(3-fluorophenyl)methyl]amine has promising biological activities that warrant further investigation. Its potential role in modulating neurotransmitter systems and inhibiting key enzymes positions it as a candidate for drug development in neuropharmacology and infectious disease treatment.

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